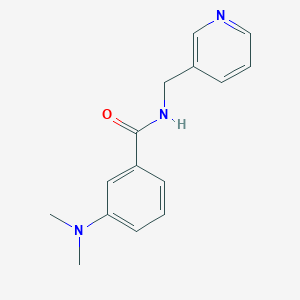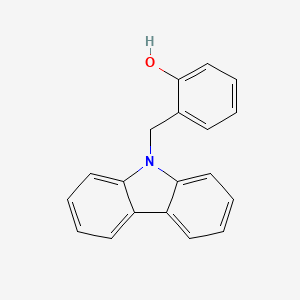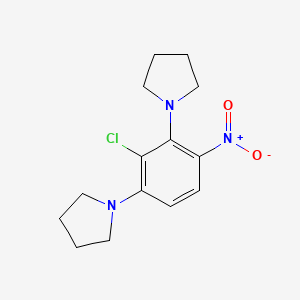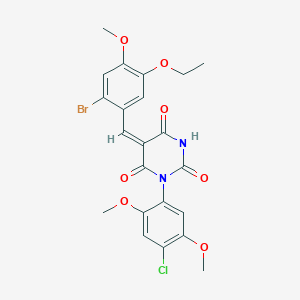
3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide involves complex organic reactions aimed at achieving selectivity and efficacy. For example, the design, synthesis, and biological evaluation of related compounds like MGCD0103 have been reported, showcasing methodologies for obtaining potent histone deacetylase inhibitors with significant antitumor activity and clinical trial potential (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds is crucial for understanding their function and reactivity. Crystal structures of similar molecules, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related benzamides, provide insights into their molecular geometry, including hydrogen bonding and π–π interactions (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of this class of compounds involve interactions that influence their biological activity. For instance, substituted benzamides have been identified as potent inhibitors of specific enzymes or receptors, demonstrating significant pharmacokinetic properties and in vivo efficacy in cancer models (Borzilleri et al., 2006).
Physical Properties Analysis
Understanding the physical properties, including solubility, melting points, and stability, is essential for the practical application of these compounds. Such properties often correlate with the compound's structure and can significantly influence its usability in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with different reagents, and stability under various conditions, are fundamental for the application and handling of 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide derivatives. For example, the study of pyridinols as antioxidants reveals the relationship between molecular structure and antioxidant efficacy, highlighting the importance of specific substituents and structural configurations for their reactivity and stability (Wijtmans et al., 2004).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide are not clearly defined. The compound could potentially influence a variety of pathways depending on its targets. These effects could have downstream impacts on cellular function and overall physiology .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
Depending on its targets and mode of action, the compound could have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its targets and how it is metabolized and excreted by the body .
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-7-3-6-13(9-14)15(19)17-11-12-5-4-8-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWZVPWTDCCGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)

![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)


![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)

![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
